molecular formula C9H17NO2 B3048787 Methyl 2-(5-methylpiperidin-3-yl)acetate CAS No. 1818847-92-5

Methyl 2-(5-methylpiperidin-3-yl)acetate

Cat. No.: B3048787
CAS No.: 1818847-92-5
M. Wt: 171.24
InChI Key: VAAAHZNZNFHBKO-UHFFFAOYSA-N
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Description

Methyl 2-(5-methylpiperidin-3-yl)acetate is a chemical compound belonging to the class of piperidine derivatives. It has the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol . This compound is characterized by a piperidine ring substituted with a methyl group at the 5-position and an acetate ester at the 2-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-methylpiperidin-3-yl)acetate typically involves the reaction of 5-methylpiperidine with methyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the carbonyl carbon of methyl chloroacetate, resulting in the formation of the ester bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include bases like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the ester group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: 2-(5-methylpiperidin-3-yl)ethanol.

    Substitution: Derivatives with different functional groups replacing the ester.

Scientific Research Applications

Methyl 2-(5-methylpiperidin-3-yl)acetate is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(5-methylpiperidin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The piperidine ring can form stable interactions with hydrophobic pockets in proteins, influencing their activity. The acetate ester group can undergo hydrolysis, releasing the active piperidine moiety, which can then exert its effects on the target pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern on the piperidine ring and the presence of the acetate ester group

Properties

IUPAC Name

methyl 2-(5-methylpiperidin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-7-3-8(6-10-5-7)4-9(11)12-2/h7-8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAAHZNZNFHBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1818847-92-5
Record name Methyl 5-methyl-3-piperidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1818847-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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